N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-8-oxa-2-azaspiro[4.5]decane-2-carboxamide
Description
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-8-oxa-2-azaspiro[45]decane-2-carboxamide is a complex organic compound that features a unique spirocyclic structure
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-8-oxa-2-azaspiro[4.5]decane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-14(19-6-3-15(10-19)4-8-21-9-5-15)16-13-18-17-12(23-13)11-2-1-7-22-11/h1-2,7H,3-6,8-10H2,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPIQSMRIAASSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CCOCC2)C(=O)NC3=NN=C(S3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-8-oxa-2-azaspiro[4.5]decane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. This intermediate is then oxidized with potassium ferricyanide in an alkaline medium to yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-8-oxa-2-azaspiro[4.5]decane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound, which can be further utilized in various applications .
Scientific Research Applications
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-8-oxa-2-azaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-8-oxa-2-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological processes in pathogens or cancer cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
- 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino-thiazolidin-4-one
Uniqueness
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-8-oxa-2-azaspiro[4.5]decane-2-carboxamide stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structure enhances its stability and reactivity, making it more effective in its applications compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
